B-Raf inhibitor 1
説明
B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . B-Raf inhibitor 1 is used for the treatment of some B-Raf–mutated cancers .
Synthesis Analysis
A scalable synthetic route to B-Raf inhibitor 1 has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .
Molecular Structure Analysis
The molecular weight of B-Raf inhibitor 1 is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .
Chemical Reactions Analysis
B-Raf inhibitor 1 has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .
Physical And Chemical Properties Analysis
科学的研究の応用
-
Treatment of BRAF-Mutant Melanoma
- Field : Oncology
- Application : B-Raf inhibitors are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of melanoma cells .
- Method : Treatment with BRAF and MEK inhibitors has met challenges as patient responses began to drop due to the development of resistance to these inhibitors .
- Results : Current combinations of BRAF and MEK inhibitors that have demonstrated improved patient outcomes include dabrafenib with trametinib, vemurafenib with cobimetinib or encorafenib with binimetinib .
-
Immunomodulatory Actions
- Field : Immunology
- Application : In addition to their molecularly targeted activity, BRAF inhibitors have immunomodulatory effects .
- Method : The MAPK pathway is involved in T-cell receptor signaling, and interference in the pathway by BRAF inhibitors has beneficial effects on the tumor microenvironment and anti-tumor immune response in BRAF-mutant melanoma .
- Results : These effects promote recognition of the tumor by the immune system and enhance anti-tumor T-cell responses .
-
Treatment of BRAF-Mutant Cancers
- Field : Oncology
- Application : B-Raf inhibitors are used in the treatment of patients with various types of BRAF-mutant cancers . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of cancer cells .
- Method : Current targeted therapies include a combination of B-Raf and MEK inhibitors . Vemurafenib was the first FDA-approved B-Raf inhibitor in 2011, followed by approval of dabrafenib in 2013 . The most recent FDA-approved B-Raf inhibitor is encorafenib, approved in 2018 .
- Results : Treatment with B-Raf and MEK inhibitors has met challenges as patient responses began to drop due to the development of resistance to these inhibitors .
-
Combination with Immunotherapies
- Field : Immunology
- Application : The immunomodulatory effects of B-Raf inhibition alone or in combination with MEK inhibition provide a rationale for combining these targeted therapies with immune checkpoint inhibitors .
- Method : Available data support the synergy between these treatment approaches .
- Results : Such combinations provide an additional beneficial effect on the tumor microenvironment and immune response in BRAF-mutant melanoma .
-
Treatment of EGFR-Mutant Tumors
- Field : Oncology
- Application : B-Raf inhibitors are used in the treatment of tumors with activating EGFR mutations .
- Method : Various second- (afatinib) and third-generation (osimertinib) EGFR inhibitors are applied to combat resistant tumors .
- Results : These inhibitors have shown effectiveness in treating tumors with activating EGFR mutations .
-
Overcoming Therapy Resistance in Melanoma
- Field : Oncology
- Application : B-Raf inhibitors are used in strategies designed to overcome therapy resistance in melanoma .
- Method : Carefully designed strategies optimize combinations and sequences of these agents, even including chemotherapy .
- Results : These strategies have the potential to overcome the obstacle of therapy resistance in melanoma .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYYGGCHJGEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
B-Raf inhibitor 1 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。